

# Fedratinib symptom burden improvement comparative analysis

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Fedratinib

CAS No.: 936091-26-8

Cat. No.: S547874

[Get Quote](#)

## Fedratinib Symptom Response Data Summary

| Trial (Population)                 | Comparator                   | Symptom Response Rate (Fedratinib)                    | Symptom Response Rate (Comparator) | Definition of Symptom Response                         | Citation |
|------------------------------------|------------------------------|-------------------------------------------------------|------------------------------------|--------------------------------------------------------|----------|
| JAKARTA (JAKi-naïve)               | Placebo                      | 40% (36% in initial analysis)                         | 9% (7% in initial analysis)        | ≥50% reduction in Total Symptom Score (TSS) at Week 24 | [1] [2]  |
| JAKARTA2 (Ruxolitinib-experienced) | None (Single-arm)            | 26% (Original analysis); 27% (Stringent ITT analysis) | N/A                                | ≥50% reduction in Total Symptom Score (TSS) at Week 24 | [2]      |
| FREEDOM2 (Ruxolitinib-experienced) | Best Available Therapy (BAT) | 34%                                                   | 19%                                | ≥50% reduction in Total Symptom Score (TSS) at Week 24 | [3]      |

## Experimental Protocols and Assessment Methods

The consistency of **fedratinib**'s symptom efficacy across trials is grounded in the use of standardized, patient-reported outcome tools and rigorous trial designs.

- **Symptom Assessment Tool:** The **Myelofibrosis Symptom Assessment Form (MFSAF) version 2.0** was used across **fedratinib** trials to quantify symptom burden [1]. Patients rated the severity of six key symptoms daily for a week before each assessment:
  - Night sweats
  - Pruritus (itching)
  - Abdominal discomfort
  - Pain under the left ribs
  - Early satiety (feeling full quickly)
  - Bone or muscle pain
- **Total Symptom Score (TSS):** The scores for the six symptoms (on a 0-10 scale) are summed to create a TSS, ranging from 0 to 60 [1] [4]. A higher score indicates a greater symptom burden.
- **Response Definition:** A **symptom response** is typically defined as a **≥50% reduction in the TSS (TSS50)** from baseline, sustained at the Week 24 assessment [1] [3].
- **Clinical Trial Designs:**
  - **JAKARTA:** A Phase III, randomized, double-blind, **placebo-controlled** trial in JAK inhibitor-naïve patients [1].
  - **JAKARTA2:** A Phase II, **single-arm** trial in patients who had been treated with or were intolerant to ruxolitinib [2].
  - **FREEDOM2:** A Phase III, randomized, **open-label, controlled** trial where **fedratinib** was compared against Best Available Therapy (BAT) in ruxolitinib-resistant or intolerant patients [3].

## Comparative Analysis with Other JAK Inhibitors

While head-to-head trials between **fedratinib** and other JAK inhibitors are limited, indirect comparisons and clinical experience highlight key differences.

- **Compared to Ruxolitinib:** There are no direct comparative trials. **Fedratinib** is distinguished by its **high selectivity for JAK2** over JAK1, whereas ruxolitinib inhibits both JAK1 and JAK2 equipotently [5] [6]. In practice, **fedratinib** is primarily used as a second-line option after ruxolitinib failure (intolerance or loss of response) [6] [3].
- **Indirect Comparison with Momelotinib:** A 2024 matching-adjusted indirect comparison suggests that **momelotinib may have a lower risk of key adverse events** like diarrhea, nausea, and anemia

over 24 weeks in both JAKi-naïve and -experienced patients [7] [8]. Momelotinib is also distinguished by its potential to improve anemia, an effect not seen with **fedratinib** [7].

- **Real-World Effectiveness:** A 2025 review notes that real-world symptom response rates to **fedratinib** can be variable and sometimes lower than in clinical trials, potentially due to delays in initiating second-line therapy after ruxolitinib failure [9] [2].

## Mechanism of Action: Symptom Improvement

The following diagram illustrates the proposed mechanism by which **fedratinib** alleviates symptoms in myelofibrosis.



[Click to download full resolution via product page](#)

The diagram shows that **fedratinib**'s primary mechanism for symptom relief is through direct inhibition of the overactive JAK-STAT pathway, which subsequently modulates the production of pro-inflammatory cytokines that drive many MF-related symptoms [1] [5] [4]. Reductions in phosphorylated STAT3 (pSTAT3) levels have been directly correlated with **fedratinib** exposure and its clinical efficacy [4].

## Key Considerations for Researchers

- **Safety and Tolerability:** The symptom benefits of **fedratinib** must be balanced against its safety profile. The most common adverse events are **gastrointestinal (diarrhea, nausea, vomiting)** and **hematological (anemia, thrombocytopenia)** [1] [10]. Proactive management with antiemetics and antidiarrheals is recommended [3].
- **Wernicke's Encephalopathy:** **Fedratinib** carries a **black box warning** for this serious neurological condition, believed to be linked to thiamine deficiency [5] [10]. Clinical protocols now mandate **thiamine level monitoring and supplementation** before and during treatment, which has effectively mitigated this risk in recent trials [10] [3].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Updated results of the placebo-controlled, phase III JAKARTA trial of... [pmc.ncbi.nlm.nih.gov]
2. Fedratinib for the treatment of myelofibrosis [nature.com]
3. Efficacy and safety of fedratinib in patients with ... [sciencedirect.com]
4. A phase 2 randomized dose-ranging study of the JAK2-selective... [nature.com]
5. Beyond Ruxolitinib: Fedratinib and Other Emergent Treatment Options... [dovepress.com]
6. Fedratinib and Ruxolitinib: Advice for Deciding Which ... [targetedonc.com]
7. Indirect treatment comparison of momelotinib vs fedratinib ... [pmc.ncbi.nlm.nih.gov]
8. Momelotinib vs fedratinib safety in MF: Indirect treatment ... [mpn-hub.com]

9. a critical appraisal of clinical trial and "real-world" data [pubmed.ncbi.nlm.nih.gov]

10. Fedratinib in 2025 and beyond: indications and future ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Fedratinib symptom burden improvement comparative analysis].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b547874#fedratinib-symptom-burden-improvement-comparative-analysis>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)